Cas no 167282-09-9 (Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-)
![Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl- structure](https://nl.kuujia.com/scimg/cas/167282-09-9x500.png)
167282-09-9 structure
Productnaam:Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl- Chemische en fysische eigenschappen
Naam en identificatie
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- Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl-
- [(4R,5R)-5-benzoyl-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanone
- (-)-(2R,3R)-2,3-(isopropylidenedioxy)-1,4-diphenylbutane-1,4-dione
- (4R,5R)-4,5-dibenzoyl-2,2-dimethyl-1,3-dioxolane
- [(4R,5R)-5-benzoyl-2,2-dimethyl-1,3-dioxolan-4-yl](phenyl)methanone
- 2,2-dimethyl-4,5-dibenzoyl-1,3-dioxolane
- Methanone,[(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl
- 167282-09-9
- [(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(phenylmethanone)
- DTXSID90576163
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- Inchi: InChI=1S/C19H18O4/c1-19(2)22-17(15(20)13-9-5-3-6-10-13)18(23-19)16(21)14-11-7-4-8-12-14/h3-12,17-18H,1-2H3/t17-,18-/m0/s1
- InChI-sleutel: LRZANNJRQRZIAA-ROUUACIJSA-N
- LACHT: CC1(OC(C(O1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C
Berekende eigenschappen
- Exacte massa: 310.12100
- Monoisotopische massa: 310.12050905g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 404
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 52.6Ų
Experimentele eigenschappen
- PSA: 52.60000
- LogboekP: 3.27230
Methanone, [(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl]bis[phenyl- Gerelateerde literatuur
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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